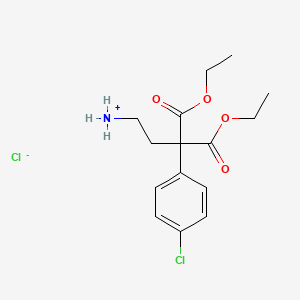
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride is an organic compound that belongs to the class of malonic esters It is characterized by the presence of an aminoethyl group, a p-chlorophenyl group, and a malonate ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which converts diethyl malonate into its enolate ion. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction desired.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Amines and Amides: Formed through substitution reactions involving the aminoethyl group.
科学研究应用
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications .
作用机制
The mechanism of action of diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the p-chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the aminoethyl and p-chlorophenyl groups.
Diethyl Aminomalonate: Contains an amino group but lacks the p-chlorophenyl group.
Diethyl (p-chlorophenyl)malonate: Contains the p-chlorophenyl group but lacks the aminoethyl group.
Uniqueness
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride is unique due to the presence of both the aminoethyl and p-chlorophenyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
67465-31-0 |
|---|---|
分子式 |
C15H21Cl2NO4 |
分子量 |
350.2 g/mol |
IUPAC 名称 |
[3-(4-chlorophenyl)-4-ethoxy-3-ethoxycarbonyl-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C15H20ClNO4.ClH/c1-3-20-13(18)15(9-10-17,14(19)21-4-2)11-5-7-12(16)8-6-11;/h5-8H,3-4,9-10,17H2,1-2H3;1H |
InChI 键 |
LWBPUPOTPPBCAE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)Cl)C(=O)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


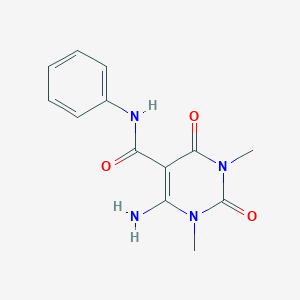
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
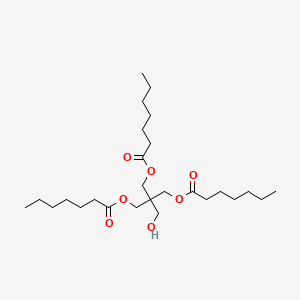
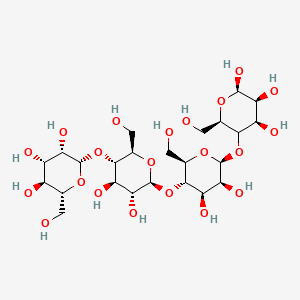
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)
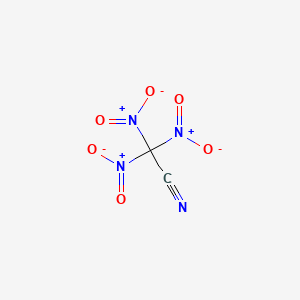
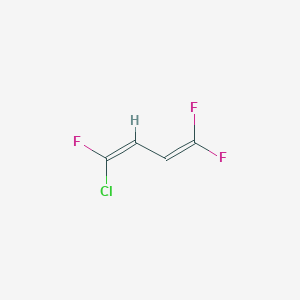
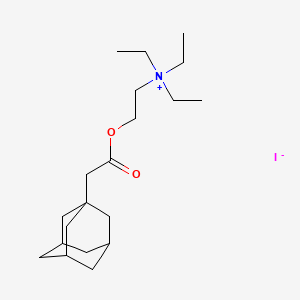
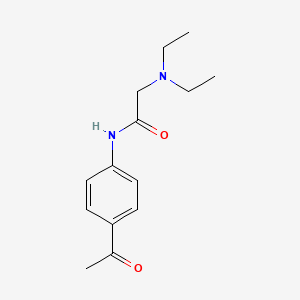
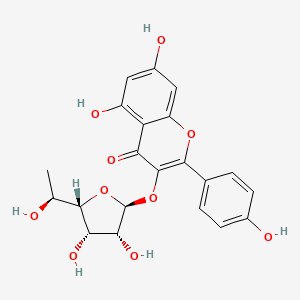
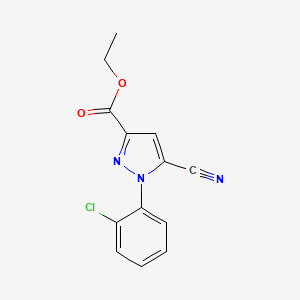
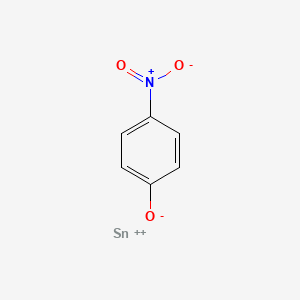
![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
